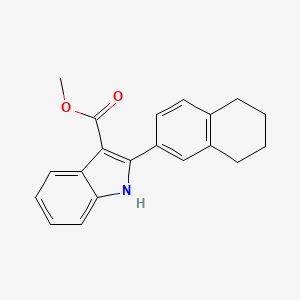

methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-23-20(22)18-16-8-4-5-9-17(16)21-19(18)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12,21H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHBJIKGHSMTLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)C3=CC4=C(CCCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis Adaptation

The Fischer indole synthesis remains a cornerstone method for preparing indole derivatives, including this compound. The process involves:

- Condensation of an aryl hydrazine with a ketone or aldehyde under acidic conditions.

- Acid-catalyzed rearrangement leading to the indole framework.

For methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate, an aryl hydrazine derivative reacts with a tetrahydronaphthalen-2-one or a related ketone bearing the tetrahydronaphthalene structure. The reaction conditions require careful control of acidity, temperature, and reaction time to favor the formation of the 2-substituted indole with the correct regiochemistry.

Modified Bischler Indole Synthesis

The Bischler and modified Bischler methods have been widely employed for methoxy-activated indoles and can be adapted for the synthesis of this compound:

- Amino ketones are prepared by reacting substituted anilines with phenacyl bromides or halogenated ketones.

- Cyclization under acidic or neutral conditions forms the indole ring.

- Protection and deprotection steps may be used to control regioselectivity and functional group compatibility.

For example, 3,5-dimethoxyaniline derivatives undergo reaction with halogenated ketones in the presence of bases like sodium bicarbonate, followed by N-protection with acetic anhydride, cyclization in trifluoroacetic acid, and final deprotection to yield 3-substituted indoles.

This method offers regioselective synthesis of 3-substituted indoles, which can be modified to introduce the tetrahydronaphthalenyl substituent at the 2-position by selecting appropriate starting materials and reaction conditions.

One-Pot Cyclization Approaches

Recent developments include one-pot processes where arylaminoketones are cyclized directly under mild conditions with additives such as lithium bromide and sodium bicarbonate in refluxing solvents (e.g., 1-propanol). This method provides moderate to good yields and simplifies the synthetic route by reducing the number of steps and purification requirements.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Acid catalyst | Hydrochloric acid, zinc chloride, phosphorus pentachloride | Facilitates rearrangement in Fischer synthesis |

| Temperature | Reflux to 100 °C | Controls reaction rate and selectivity |

| Solvent | Acetic acid, dioxane, 1-propanol | Solubility and reaction medium influence |

| Time | Several hours to overnight | Ensures completion of cyclization |

| Microwave irradiation | 5 hours at controlled power | Enhances reaction rate and yield |

| Base | Sodium bicarbonate, potassium hydroxide | Used in protection/deprotection steps |

Optimization of these parameters is crucial to maximize the yield of methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate with high purity.

Purification Techniques

After synthesis, purification is typically achieved through:

- Recrystallization from suitable solvents to remove impurities.

- Chromatographic techniques such as column chromatography to separate byproducts and unreacted starting materials.

These steps ensure the final compound meets the required purity for research or industrial applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | Aryl hydrazine + tetrahydronaphthalen-2-one | Acid catalyst (HCl, ZnCl2), reflux, microwave irradiation | Versatile, well-established | Multi-step, requires acidic conditions |

| Modified Bischler Synthesis | Substituted aniline + halogenated ketones | NaHCO3, Ac2O, TFA, MeOH/KOH | Regioselective, adaptable | Requires protection/deprotection steps |

| One-Pot Cyclization | Arylaminoketone + LiBr, NaHCO3 | Reflux in 1-propanol | Simplified, fewer steps | Moderate yields, sensitive to conditions |

Research Findings and Developments

- Microwave-assisted Fischer synthesis has improved yields up to 79% for related dimethoxyindoles, suggesting potential for similar efficiency in this compound's synthesis.

- Modified Bischler methods allow regioselective synthesis of 3-substituted indoles, which can be tailored to incorporate the tetrahydronaphthalenyl group at C2.

- One-pot cyclization methods provide a streamlined approach, reducing synthetic complexity and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing diverse chemical libraries used in drug discovery.

Biology: Indole derivatives, including this compound, exhibit a range of biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research has shown that these compounds can interact with multiple receptors and enzymes, making them valuable in therapeutic applications.

Medicine: The compound's potential medicinal applications are vast. It can be used as a lead compound in the development of new drugs targeting various diseases. Its ability to modulate biological pathways makes it a candidate for treating conditions such as cancer, diabetes, and infectious diseases.

Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties enable the creation of high-performance materials with specific functionalities.

Mechanism of Action

The mechanism by which methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Methyl 1-methyl-β-carboline-3-carboxylate ()

- Structure : A β-carboline system (pyrido[3,4-b]indole) with a methyl group at the 1-position and a methyl carboxylate at the 3-position.

- The tetralin group in the target compound may confer greater lipophilicity and conformational flexibility .

Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate ()

- Structure : A 7-trifluoromethyl-substituted indole-3-carboxylate.

- Key Differences : The electron-withdrawing CF₃ group at the 7-position likely reduces electron density on the indole ring, altering reactivity and binding properties compared to the tetralin substituent in the target compound. The tetralin group may enhance hydrophobic interactions in biological systems .

Oxidation vs. Alkylation Strategies

- Target Compound : Likely synthesized via Friedel-Crafts alkylation or cross-coupling to introduce the tetralin group, followed by esterification.

- Methyl 1-methyl-β-carboline-3-carboxylate (): Synthesized via oxidation of a tetrahydro-β-carboline precursor using KMnO₄ in DMF at 0°C, yielding 71.3% after recrystallization. This contrasts with alkylation reactions requiring higher temperatures (e.g., 115°C in ) .

Reaction Efficiency

- : A related allylation reaction achieved 98% yield without isolating enantiomers, highlighting the efficiency of alkylation under acetonitrile/DIPEA conditions. This suggests that introducing bulky groups (e.g., tetralin) in the target compound may require optimized conditions to maintain high yields .

Physicochemical Properties

Melting Points and Solubility

- Methyl 1-methyl-β-carboline-3-carboxylate () : Melting point >200°C, indicating high crystallinity due to hydrogen bonding (NH and COOCH₃ groups). The target compound’s tetralin substituent may lower melting points by disrupting packing efficiency .

- Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate () : Predicted logP (XlogP = 3.2) suggests moderate lipophilicity. The tetralin group in the target compound likely increases logP, enhancing membrane permeability but reducing aqueous solubility .

Spectroscopic Data

1H-NMR Signatures

- Methyl 1-methyl-β-carboline-3-carboxylate () : Distinct NH proton at δ 11.62 (DMSO-d₆) and COOCH₃ at δ 4.03. The target compound’s tetralin protons would appear as multiplets in the δ 1.5–2.5 range, with aromatic indole protons near δ 7.0–8.0 .

- Allylated β-carboline () : Allyl protons resonate at δ 5.0–5.5, absent in the target compound, demonstrating substituent-dependent spectral variations .

α-Glucosidase Inhibition ()

- Krassna Acid Methyl Ester (Compound 1) : Exhibited α-glucosidase inhibition (IC₅₀ = 121.8 μg/mL). While structurally distinct (sesquiterpene vs. indole-tetralin), this highlights the role of ester groups in modulating enzyme interactions. The target compound’s tetralin group may enhance binding to hydrophobic enzyme pockets .

Biological Activity

Methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives and tetrahydronaphthalene compounds. The reaction conditions are optimized to yield high purity and yield of the target compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related compounds in the tetrahydronaphthalene family. For instance, derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and Trichoderma viride .

Table 1: Antimicrobial Activity of Tetrahydronaphthalene Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 | Enterobacter cloacae |

| Compound B | 0.06 | Aspergillus fumigatus |

| Compound C | 0.03 | Staphylococcus aureus |

Antitumor Activity

The antitumor potential of methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate has been investigated in various cancer cell lines. Studies indicate that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis suggests that modifications in the indole or tetrahydronaphthalene moieties significantly influence anticancer activity.

Table 2: Cytotoxicity Data for Indole Derivatives

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound D | 1.61 | A-431 |

| Compound E | 1.98 | Jurkat |

| Compound F | <1 | HT29 |

Mechanistic Insights

The biological activity of methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Pathways : Compounds from this class may inhibit enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.

- Receptor Interactions : Some studies suggest that these compounds may act on specific receptors involved in cell signaling pathways related to proliferation and apoptosis.

Case Studies

Several case studies have examined the therapeutic potential of methyl 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carboxylate:

- Case Study 1 : A study on a derivative showed promising results in reducing tumor size in xenograft models of breast cancer.

- Case Study 2 : Another investigation revealed that a related compound exhibited significant antimicrobial activity against multi-drug resistant strains of bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.